molecular formula C15H14F2N6O2S B2952820 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 1171466-76-4

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2952820
CAS No.: 1171466-76-4
M. Wt: 380.37
InChI Key: IFXMHQAWGAIGQN-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14F2N6O2S and its molecular weight is 380.37. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The potential anticancer applications of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide derivatives have been explored extensively. A novel series of pyrazolopyrimidines derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including HCT-116 and MCF-7, showcasing the therapeutic potential of these compounds as anticancer agents (Rahmouni et al., 2016). Another study synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, revealing high antitumor activity with low toxicity, suggesting their efficacy as antitumor agents (Huang, Lin, & Huang, 2001).

Antimicrobial Activity

The antimicrobial potential of these compounds has also been investigated, with several studies reporting the synthesis of novel derivatives exhibiting broad-spectrum antimicrobial properties. For example, pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and demonstrated potent antimicrobial and anticancer activities, indicating their dual therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which showed significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition

The enzyme inhibition properties of these compounds have been explored, particularly targeting enzymes relevant to disease pathogenesis. A study exploiting the pyrazolo[3,4-d]pyrimidin-4-one ring system identified potent adenosine deaminase inhibitors, providing insights into designing novel therapeutic agents for diseases associated with enzyme dysfunction (La Motta et al., 2009).

Properties

IUPAC Name

2,5-difluoro-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O2S/c16-11-2-3-12(17)13(8-11)26(24,25)22-6-5-18-14-9-15(20-10-19-14)23-7-1-4-21-23/h1-4,7-10,22H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXMHQAWGAIGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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